6-Carboxyvanillic acid
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Overview
Description
6-Carboxyvanillic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by the presence of both a carboxyl group (-COOH) and a hydroxyl group (-OH) attached to an aromatic benzene ring. This compound is a derivative of vanillic acid, which is widely recognized for its applications in flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Carboxyvanillic acid can be synthesized through various methods, including the oxidation of vanillin or vanillic acid. One common synthetic route involves the oxidation of vanillin using potassium permanganate (KMnO4) under acidic conditions. The reaction typically proceeds as follows: [ \text{Vanillin} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation and enzymatic catalysis are employed to convert lignin-derived compounds into this compound. These methods are preferred due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: 6-Carboxyvanillic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Produces higher carboxylic acids.
Reduction: Produces alcohol derivatives.
Substitution: Produces halogenated derivatives
Scientific Research Applications
6-Carboxyvanillic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various aromatic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory agents.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of flavoring agents
Mechanism of Action
The mechanism of action of 6-Carboxyvanillic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Vanillic Acid: A precursor to 6-Carboxyvanillic acid, known for its flavoring properties.
Protocatechuic Acid: Another carboxylic acid with antioxidant properties.
Gallic Acid: Known for its strong antioxidant activity.
Uniqueness: this compound is unique due to its dual functional groups (carboxyl and hydroxyl) on the aromatic ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
63035-28-9 |
---|---|
Molecular Formula |
C9H8O6 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
4-hydroxy-5-methoxyphthalic acid |
InChI |
InChI=1S/C9H8O6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12)(H,13,14) |
InChI Key |
OFECJXVRRIHUSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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